![molecular formula C27H28F3N5O2S B529461 (R)-5-(6-((4-甲基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)-3-(1-(2-(三氟甲基)苯基)乙氧基)噻吩-2-甲酰胺 CAS No. 929095-18-1](/img/structure/B529461.png)
(R)-5-(6-((4-甲基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)-3-(1-(2-(三氟甲基)苯基)乙氧基)噻吩-2-甲酰胺
概述
描述
GSK461364 is a small-molecule inhibitor specifically targeting polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell cycle regulation. This compound is an ATP-competitive inhibitor, meaning it competes with ATP to bind to the active site of Plk1, thereby inhibiting its activity. GSK461364 has shown promise in preclinical and clinical studies for its potential to treat various types of cancer .
科学研究应用
作用机制
GSK461364 通过抑制极性样激酶 1 (Plk1) 的活性发挥作用。Plk1 是一种丝氨酸/苏氨酸激酶,在有丝分裂的各个阶段(包括纺锤体形成、染色单体分离和胞质分裂)中起着至关重要的作用。通过结合 Plk1 的 ATP 结合位点,GSK461364 阻止 Plk1 底物的磷酸化,导致癌细胞的细胞周期停滞和凋亡。 这种机制在快速分裂的肿瘤细胞中特别有效,这使得 GSK461364 成为一种很有希望的抗癌药物 .
生化分析
Biochemical Properties
GSK461364 has been found to be a potent, ATP-competitive inhibitor of full-length Plk1 enzyme with a K of 2.2 ± 0.6 nM . When evaluated against full-length Plk2 and Plk3, the inhibitor exhibited approximately 400-fold greater potency for Plk1 . GSK461364 was also found to form a rapidly reversible complex with Plk1 .
Cellular Effects
GSK461364 inhibits Plk1 and causes mitotic arrest by inducing G2/M arrest in cells . Moreover, GSK461364 exerts a cytotoxic effect by inducing apoptosis, and induces cellular senescence in cell lines, as indicated by an increased senescence-associated β-galactosidase activity and enhanced DcR2 and interleukin-1α expression .
Molecular Mechanism
The excellent cellular activity and in vivo efficacy demonstrated by GSK461364 is a result of the potent and selective inhibition of Plk1 . GSK461364 inhibits the kinase activity of Plk1, which is crucial for various processes, including mitotic entry, spindle formation, and cytokinesis .
Temporal Effects in Laboratory Settings
GSK461364 treatment of cell lines reduces cell viability and proliferative capacity, causes cell cycle arrest, and massively induces apoptosis . These phenotypic consequences were induced by treatment in the low-dose nanomolar range .
Dosage Effects in Animal Models
In vivo effects of GSK461364 were evaluated by phosphohistone H3 staining of fixed tumor sections or DNA content of tumor homogenates . GSK461364 demonstrated in vivo tumor growth inhibition in animal models .
Metabolic Pathways
The downstream effect of GSK461364 is exerted via MYC-related pathways , pointing out the potential of MYC amplification as a clinically feasible predictive biomarker for patient selection .
Transport and Distribution
GSK461364 was characterized by an initially rapid distribution phase with plasma concentrations decreasing to approximately 15% to 20% of the maximum concentration within 8 hours of cessation of infusion . This initial distribution was followed by an elimination phase with a mean/median terminal half-life of 9 to 13 hours .
Subcellular Localization
Upon expression, Plk1 exhibits a specific dynamic intracellular localization, and co-localization of Plk1 with α-tubulin was revealed in the meiotic spindle during the transition from MI to MII stage . GSK461364, as an inhibitor of Plk1, is expected to interact with these subcellular structures.
准备方法
GSK461364 的合成涉及多个步骤,从制备噻吩酰胺核心开始。合成路线包括通过酰胺偶联和噻吩环形成等反应形成关键中间体。 最终产品通过结晶和色谱等纯化过程获得 . 工业生产方法通常涉及扩大这些合成路线,同时通过严格的质量控制措施确保化合物的纯度和一致性 .
化学反应分析
GSK461364 主要经历小分子抑制剂典型的反应,包括:
氧化和还原: 这些反应可以修饰分子上的官能团,可能改变其活性和稳定性。
取代反应: 这些反应可能发生在噻吩环或酰胺基团的各个位置,导致具有不同性质的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于水解的各种酸和碱。 这些反应形成的主要产物取决于所用条件和试剂的具体情况,但通常包括具有改变的官能团的原始化合物的修饰版本 .
相似化合物的比较
GSK461364 在 Plk1 抑制剂中是独一无二的,因为它具有高效力和选择性。它的 IC50 值约为 3 nM,表明其对 Plk1 的强抑制作用。 与其他 Plk1 抑制剂相比,GSK461364 在 47 种其他激酶中表现出超过 100 倍的选择性,使其对 Plk1 具有高度特异性 .
类似的化合物包括:
BI 2536: 另一种具有类似作用机制但具有不同药代动力学特性的强效 Plk1 抑制剂。
Volasertib: 一种 Plk1 抑制剂,已在针对各种癌症的临床试验中显示出疗效,但与 GSK461364 相比具有不同的安全性特征。
ON 01910.Na (Rigosertib): 一种多激酶抑制剂,在其他激酶中靶向 Plk1,用于治疗骨髓增生异常综合征
GSK461364 因其高选择性和效力而脱颖而出,使其成为癌症研究和治疗中宝贵的工具。
属性
IUPAC Name |
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239197 | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-18-1 | |
| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-461364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-461364 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?
A1: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]
Q2: How does GSK461364 interact with PLK1?
A2: GSK461364 acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]
Q3: What are the downstream effects of PLK1 inhibition by GSK461364?
A3: GSK461364 inhibits PLK1 activity, leading to a cascade of effects, including:
- Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]
- Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]
- Apoptosis: Induction of programmed cell death pathways. [, , , ]
- Cellular senescence: Induction of a state of irreversible cell cycle arrest. []
Q4: What is the molecular formula and weight of GSK461364?
A4: The molecular formula of GSK461364 is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.
Q5: What is the pharmacokinetic profile of GSK461364?
A5: Studies show that GSK461364 exhibits:
- Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []
- A half-life of approximately 9 to 13 hours. []
Q6: What pharmacodynamic markers are associated with GSK461364 activity?
A6: Two key pharmacodynamic markers used to assess GSK461364 activity are:
- Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]
- PLK1 levels: Monitoring target engagement and modulation. []
Q7: What cancer cell lines have shown sensitivity to GSK461364 in vitro?
A7: GSK461364 has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:
- Colorectal cancer []
- Glioblastoma [, ]
- Osteosarcoma []
- Thyroid cancer []
- Breast cancer [, , , ]
- Lung cancer [, ]
- Pancreatic cancer []
- Prostate cancer []
Q8: What in vivo models have been used to study GSK461364 efficacy?
A8: GSK461364 has shown efficacy in several xenograft tumor models, including:
Q9: What are the key findings from clinical trials of GSK461364?
A9: Phase I clinical trials of GSK461364 have been conducted in patients with advanced solid tumors. Key findings include:
- Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]
- Antitumor activity was observed in some patients, including those with esophageal cancer. []
- Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []
Q10: Are there known mechanisms of resistance to GSK461364?
A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []
Q11: What are the main safety concerns associated with GSK461364?
A11: Clinical trials have identified several adverse effects associated with GSK461364:
- Myelosuppression: Including neutropenia and thrombocytopenia. [, ]
- Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]
Q12: Are there any potential biomarkers for predicting GSK461364 response?
A12: Research suggests that:
- High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []
- Patients with p53-deficient tumors may exhibit higher sensitivity to GSK461364. [, ]
- Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []
Q13: How does the mechanism of action of GSK461364 differ from that of polo-box domain (PBD) inhibitors?
A13: While both ATP-competitive inhibitors like GSK461364 and PBD inhibitors target PLK1, their mechanisms differ:
- GSK461364: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]
- PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []
Q14: What is the significance of the synergistic effects observed when GSK461364 is combined with other therapies?
A14: Studies have shown synergism between GSK461364 and:
- Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []
- Gefitinib: In glioblastoma, leading to enhanced cell death. []
- Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]
- BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
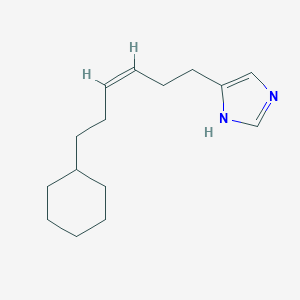
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
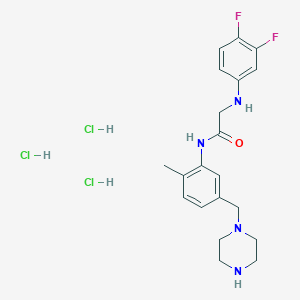
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
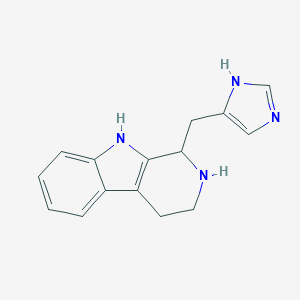

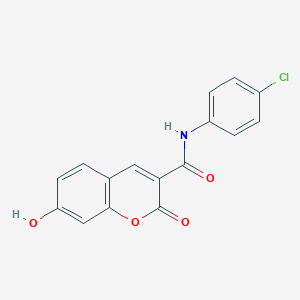
![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)
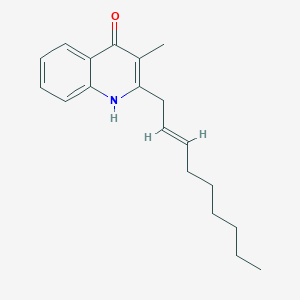
![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
